molecular formula C7H11BrF3N B13968237 4-(Bromomethyl)-1-(trifluoromethyl)piperidine

4-(Bromomethyl)-1-(trifluoromethyl)piperidine

Cat. No.: B13968237
M. Wt: 246.07 g/mol
InChI Key: WZQJJBKWYXHBOV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(trifluoromethyl)piperidine is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both bromomethyl and trifluoromethyl groups on the piperidine ring imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(trifluoromethyl)piperidine typically involves the bromination of 1-(trifluoromethyl)piperidine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can undergo reduction under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-(trifluoromethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(trifluoromethyl)piperidine is largely dependent on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluoromethyl group influences the compound’s electronic properties, enhancing its reactivity and stability. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-(trifluoromethyl)piperidine
  • 4-(Iodomethyl)-1-(trifluoromethyl)piperidine
  • 4-(Bromomethyl)-1-(difluoromethyl)piperidine

Uniqueness

4-(Bromomethyl)-1-(trifluoromethyl)piperidine is unique due to the combination of bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability. The bromomethyl group is more reactive towards nucleophiles compared to chloromethyl or iodomethyl groups, while the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H11BrF3N

Molecular Weight

246.07 g/mol

IUPAC Name

4-(bromomethyl)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H11BrF3N/c8-5-6-1-3-12(4-2-6)7(9,10)11/h6H,1-5H2

InChI Key

WZQJJBKWYXHBOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CBr)C(F)(F)F

Origin of Product

United States

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